Proxicromil

Overview

Description

Proxicromil is a lipophilic, detergent-like oral medication developed in the late 1970s. Its chemical name is 5-Hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carboxylic acid . This compound was designed as an anti-allergic agent, specifically as a mast cell stabilizer to prevent the release of histamine . it was never marketed due to its potential carcinogenic effects .

Preparation Methods

The synthesis of proxicromil involves several steps:

Chemical Reactions Analysis

Proxicromil undergoes various chemical reactions:

Oxidation: It can be oxidized to form hydroxylated metabolites.

Reduction: The reduction of intermediates during its synthesis involves hydrogenation over palladium on carbon.

Substitution: The initial condensation step involves a nucleophilic substitution reaction with allyl bromide.

Common reagents used in these reactions include potassium carbonate, dimethylformamide, hydrogen, palladium on carbon, diethyl oxalate, and sodium ethoxide . The major products formed from these reactions are intermediates leading to the final compound, this compound .

Scientific Research Applications

Proxicromil has been studied for its anti-allergic properties. It functions as a mast cell stabilizer, preventing the release of histamine and other mediators from mast cells . This makes it potentially useful in treating allergic reactions and asthma . Additionally, this compound has been tested for its effects on immune and inflammatory responses . It has shown activity in suppressing delayed hypersensitivity reactions and immune complex-mediated hypersensitivity reactions .

Mechanism of Action

Proxicromil exerts its effects by binding to the FcεRI receptor on mast cells, thereby inhibiting the production of histamines . This action stabilizes the mast cells and prevents their degranulation, which is the release of histamine and other inflammatory mediators . The compound’s high lipophilicity allows it to be absorbed through the gastrointestinal tract, enhancing its effectiveness as an oral medication .

Comparison with Similar Compounds

Proxicromil is similar to other chromone derivatives, such as disodium cromoglycate (Intal), which was its predecessor . Both compounds function as mast cell stabilizers and have anti-allergic properties . this compound is more lipophilic and can be absorbed orally, unlike disodium cromoglycate, which is typically administered via inhalation . Other similar compounds include nedocromil and ketotifen, which also act as mast cell stabilizers but differ in their chemical structures and administration routes .

Properties

CAS No. |

60400-92-2 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

5-hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |

InChI |

InChI=1S/C17H18O5/c1-2-5-11-9-6-3-4-7-10(9)15(19)14-12(18)8-13(17(20)21)22-16(11)14/h8,19H,2-7H2,1H3,(H,20,21) |

InChI Key |

VFFTVZUIDYJUQS-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

Canonical SMILES |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

Key on ui other cas no. |

60400-92-2 |

Synonyms |

FPL 57787 FPL57787 proxicromil proxicromil sodium |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

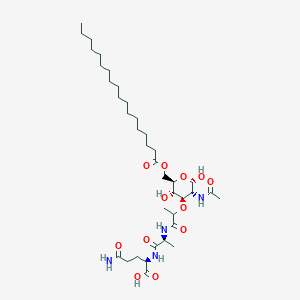

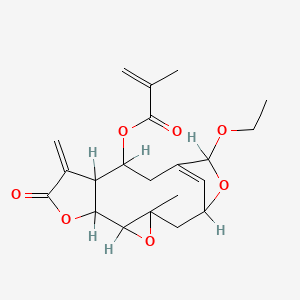

![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)

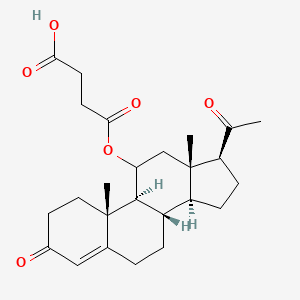

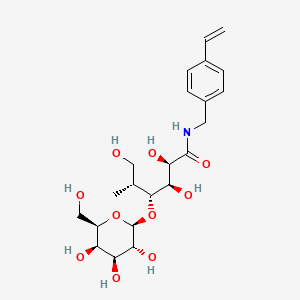

![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)

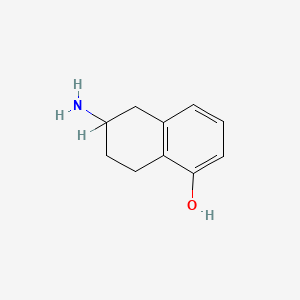

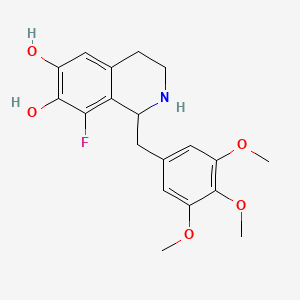

![5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride](/img/structure/B1209827.png)

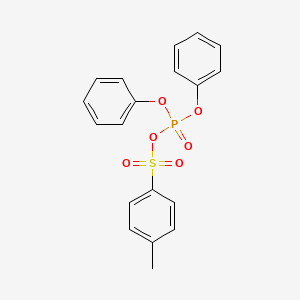

![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)